molecular formula C19H14O5 B14343232 7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 95277-26-2

7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B14343232
CAS No.: 95277-26-2
M. Wt: 322.3 g/mol
InChI Key: BRZNASDQWSEEMZ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate furan derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the efficient production of high-purity 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted benzopyran compounds, each with distinct chemical and physical properties .

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

95277-26-2

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C19H14O5/c1-21-15-4-3-11(8-19(15)22-2)17-9-14(20)13-7-12-5-6-23-16(12)10-18(13)24-17/h3-10H,1-2H3

InChI Key

BRZNASDQWSEEMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C4C(=C3)C=CO4)OC

Origin of Product

United States

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